molecular formula C52H72N14O12 B606364 Bremelanotide Acetate CAS No. 1607799-13-2

Bremelanotide Acetate

Numéro de catalogue B606364
Numéro CAS: 1607799-13-2
Poids moléculaire: 1085.234
Clé InChI: MAYUSRUHXFWITM-GBRHMYBBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bremelanotide Acetate, also known as PT-141 Acetate, is a synthetic peptide analogue of α-MSH . It is an agonist at melanocortin receptors including the MC3R and MC4R for the treatment of sexual dysfunction . It is used to treat hypoactive sexual desire disorder (HSDD) in premenopausal women who previously had no problems with sexual desire . It should only be used in women who have low sexual desire that is troubling to them and is not caused by a medical or mental health problem, problems in the relationship, or medicine or other drug use .


Molecular Structure Analysis

Bremelanotide is a cyclic heptapeptide lactam that is a functional analog of endogenous α-melanocyte-stimulating hormone (α-MSH) . Its molecular formula is C50H68N14O10.xC2H4O2 . The molecular weight is 1085.22 .


Chemical Reactions Analysis

Bremelanotide is a 7 amino acid peptide, and its metabolism consists of multiple hydrolysis reactions . 64.8% of a radiolabelled dose is excreted in the urine and 22.8% of the dose is recovered in the feces .

Applications De Recherche Scientifique

  • Bremelanotide Acetate is approved in the USA for the treatment of premenopausal women with acquired, generalized HSDD. It is a melanocortin receptor agonist, functioning as a self-administered, on-demand subcutaneous therapy. It shows potential in modulating brain pathways involved in sexual response (Dhillon & Keam, 2019).

  • The drug has demonstrated efficacy in sustaining the treatment effects for HSDD in premenopausal women, as analyzed in the RECONNECT Open-Label Extension Phase (Clayton et al., 2018).

  • Preclinical studies on female rats have shown that Bremelanotide Acetate selectively increases measures of sexual solicitation without altering other sexual behaviors. This indicates its specificity in the treatment of hypoactive sexual desire disorders (Pfaus et al., 2007).

  • Clinical trials have also demonstrated the positive effects of Bremelanotide Acetate on subjective sexual response and arousal in premenopausal women with sexual arousal disorder (Diamond et al., 2006).

  • A randomized, placebo-controlled dose-finding trial found that Bremelanotide Acetate was safe, effective, and well-tolerated in treating female sexual dysfunctions in premenopausal women (Clayton et al., 2016).

  • Safety studies have indicated that the most common adverse effects of Bremelanotide Acetate include nausea, flushing, headache, and injection site reactions. However, these effects were mostly mild to moderate (Clayton et al., 2022).

  • Bremelanotide Acetate has shown promise in treating female sexual dysfunctions, with significant improvements in sexual desire and reduced distress across various subgroups of premenopausal women (Simon et al., 2022).

Safety and Hazards

Bremelanotide may cause serious side effects. It may cause severe or ongoing nausea, slow heartbeats, or high blood pressure . It may darken the color of your gums or your skin (especially on the face or breasts). These skin changes may be permanent, even after you stop using bremelanotide . It should not be used if you have heart problems or if you have untreated or uncontrolled high blood pressure .

Orientations Futures

Bremelanotide has shown promise in effectively treating erectile dysfunction (ED) without the cardiovascular effects found in ED drugs currently available . It is under development for diabetic kidney disease, premenopausal women with hypoactive sexual desire disorder, impaired female sexual desire, obesity . Future directions in research, including advances in neurobiological understanding, personalized medicine, long-term treatment studies, and destigmatization initiatives, offer promising pathways for enhancing the management of HSDD .

Propriétés

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N14O10.C2H4O2/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYUSRUHXFWITM-GBRHMYBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027730
Record name Bremelanotide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1085.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bremelanotide Acetate

CAS RN

1607799-13-2
Record name Bremelanotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607799132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bremelanotide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREMELANOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV2WI7495P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.